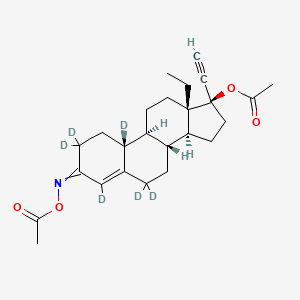
Tolfenamic Acid-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
トルフェナミック酸-d4: は、トルフェナミック酸の重水素標識誘導体であり、抗炎症作用と抗がん作用で知られる非ステロイド性抗炎症薬(NSAID)です。 重水素標識は、水素原子を重水素(水素の安定同位体)で置換することで行われ、化合物の薬物動態と代謝プロファイルを影響を与える可能性があります .
生化学分析
Biochemical Properties
Tolfenamic Acid-d4, like its parent compound, is believed to interact with several key enzymes and proteins. It inhibits the biosynthesis of prostaglandins, key biomolecules involved in inflammation and pain, by inhibiting cyclooxygenase (COX) enzymes . Specifically, it inhibits both COX-1 and COX-2 pathways, thereby reducing prostaglandin secretion .
Cellular Effects
This compound impacts various cellular processes. It has been shown to inhibit skin edema and reduce irritant-induced temperature rise . It also exerts a dose-related inhibition of serum thromboxane, indicating the inhibition of COX-1 . Furthermore, it inhibits prostaglandin E2 synthesis, marking a related COX-2 inhibition .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on the inhibition of COX-1 and COX-2 pathways . By inhibiting these pathways, this compound prevents the secretion and action of prostaglandins, exerting its anti-inflammatory and pain-blocking action .
Dosage Effects in Animal Models
In animal models, this compound has shown promising results. For instance, a study demonstrated that after intramuscular administration to pigs (4 mg/kg), the this compound suspension displayed increases in the pharmacokinetic parameters Tmax, T1/2, and MRT0–∞ by 4.39-, 3.78-, and 3.78-fold, respectively, compared with Tolfenamic Acid injection .
Metabolic Pathways
This compound, like Tolfenamic Acid, is likely involved in the arachidonic acid metabolic pathway, where it inhibits the COX-1 and COX-2 enzymes, leading to a decrease in prostaglandin synthesis .
準備方法
合成経路と反応条件: トルフェナミック酸-d4の合成は、通常、トルフェナミック酸の重水素化を伴います。このプロセスは、重水素ガス(D2)または重水素化溶媒(例:重水素化クロロホルム)などの重水素源の存在下で、水素原子を重水素で置換する触媒交換反応など、さまざまな方法によって達成できます。
工業的製造方法: トルフェナミック酸-d4の工業的製造は、同様の原理に従いますが、より大規模に行われます。このプロセスには、高圧反応器と特殊な触媒を使用し、効率的かつ完全な重水素化を確保します。最終生成物の純度と収率は重要であり、厳格な品質管理が必要です。
化学反応の分析
反応の種類: トルフェナミック酸-d4は、次のようなさまざまな化学反応を起こします。
酸化: 対応するキノンまたはその他の酸化誘導体を形成するために酸化される可能性があります。
還元: 還元反応により、親化合物または他の還元形に戻すことができます。
置換: 求核置換反応を起こし、官能基が他の求核剤に置き換わる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化アルミニウムリチウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: 水酸化ナトリウム(NaOH)などの試薬またはその他の強塩基は、置換反応を促進できます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生成する可能性があり、還元はさまざまなアルコールまたは炭化水素を生成する可能性があります。
科学研究アプリケーション
化学: トルフェナミック酸-d4は、トルフェナミック酸の定量化のために質量分析法における内部標準として使用されます。 重水素標識により、複雑な混合物中の正確な追跡と測定が可能になります .
生物学と医学: 生物学および医学研究では、トルフェナミック酸-d4は、トルフェナミック酸の薬物動態と代謝を研究するために使用されます。これは、薬物の吸収、分布、代謝、および排泄(ADME)プロファイルを理解するのに役立ちます。
業界: 製薬業界では、トルフェナミック酸-d4は、新しい薬物製剤の開発と試験に使用されます。安定同位体標識により、薬物相互作用と安定性に関する洞察が得られます。
科学的研究の応用
Chemistry: Tolfenamic Acid-d4 is used as an internal standard in mass spectrometry for the quantification of Tolfenamic Acid. Its deuterium labeling allows for precise tracking and measurement in complex mixtures .
Biology and Medicine: In biological and medical research, this compound is employed to study the pharmacokinetics and metabolism of Tolfenamic Acid. It helps in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) profiles.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drug formulations. Its stable isotope labeling provides insights into drug interactions and stability.
作用機序
トルフェナミック酸-d4は、炎症反応に関与する酵素であるシクロオキシゲナーゼ-2(COX-2)を選択的に阻害することによって効果を発揮します。 この阻害により、炎症性プロスタグランジンの生成が減少し、炎症と痛みを軽減します . さらに、トルフェナミック酸-d4は、Sp1、Sp3、およびSp4などの特定の転写因子の発現をダウンレギュレートすることにより、がん細胞のアポトーシスを誘導することが示されています .
類似化合物との比較
類似化合物:
トルフェナミック酸: 重水素標識されていない親化合物。
フルフェナミック酸: 抗炎症作用が類似した別のNSAID。
メフェナミック酸: 鎮痛剤として使用されるNSAIDで、作用機序が類似しています。
独自性: トルフェナミック酸-d4の独自性は、重水素標識にあります。これは、薬物動態研究に明確な利点を提供します。 重水素の存在は、代謝経路を変化させる可能性があり、薬物の安定性の向上と副作用の軽減につながる可能性があります .
特性
IUPAC Name |
2-(3-chloro-2-methylanilino)-3,4,5,6-tetradeuteriobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2D,3D,5D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZNLOUZAIOMLT-IKMBEDGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C(=CC=C2)Cl)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Norgestimate-[d6]](/img/structure/B602511.png)




